

Application Note: High-Performance Liquid Chromatography (HPLC) Retention Time of Amfenac-d5

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Compound of Interest

Compound Name: *Amfenac-d5 Sodium Salt*

Cat. No.: *B1164865*

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Abstract & Introduction

Amfenac (2-amino-3-benzoylphenylacetic acid) is the active metabolite of the prodrug Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) used primarily in ophthalmic suspensions to treat pain and inflammation following cataract surgery. Upon ocular administration, Nepafenac penetrates the cornea and is rapidly hydrolyzed by ocular tissue hydrolases to Amfenac, which inhibits cyclooxygenase-1 and -2 (COX-1/COX-2).

Amfenac-d5 is the stable isotope-labeled internal standard (IS) used in quantitative bioanalysis (LC-MS/MS) to compensate for matrix effects, ionization suppression, and injection variability.

This application note details a robust, self-validating LC-MS/MS protocol for the identification and quantification of Amfenac, using Amfenac-d5 as the reference standard. The focus is on achieving reproducible Retention Times (RT) and peak symmetry using a Reversed-Phase (RP) chemistry suitable for regulated drug development environments (GLP/GCP).

Physicochemical Context

Understanding the molecule is the first step to successful chromatography.

Property	Amfenac (Analyte)	Amfenac-d5 (Internal Standard)	Chromatographic Implication
Formula	C ₁₅ H ₁₃ NO ₃	C ₁₅ H ₈ D ₅ NO ₃	Co-elution expected.
MW	255.27 g/mol	~260.30 g/mol	Distinct Mass Transitions (MRM).
pKa	~4.5 (Carboxylic Acid)	~4.5	pH Control is Critical. At pH < 3, the carboxyl group is protonated (neutral), increasing retention on C18.
LogP	~2.6	~2.6	Moderately lipophilic; suitable for standard C18 columns.
Solubility	DMSO, Methanol	DMSO, Methanol	Stock solutions should be prepared in DMSO or MeOH.

Experimental Protocol: LC-MS/MS Methodology

Reagents and Materials[1][2][3][4][5][6][7]

- Reference Standards: Amfenac Sodium (>98% purity), Amfenac-d5 (>98% isotopic purity).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Additives: Formic Acid (FA) or Ammonium Formate (AmForm).
- Matrix: Human Plasma (K2EDTA) or Ocular Tissue homogenate (for bioanalytical applications).

Chromatographic Conditions (HPLC/UPLC)

The retention time of Amfenac is heavily dependent on mobile phase pH due to its carboxylic acid moiety. An acidic mobile phase is selected to suppress ionization of the acid, ensuring

sharp peak shape and consistent retention.

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled to Sciex Triple Quad 6500+ or Thermo Altis.
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or Phenomenex Kinetex C18.
 - Why: The BEH C18 particle provides robust stability at low pH and excellent peak shape for aromatic acids.
- Column Temperature: 40°C.
- Flow Rate: 0.4 mL/min.[1]
- Injection Volume: 2–5 μ L.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (100%).

Gradient Program (Representative)

Time (min)	% Mobile Phase B	Event
0.00	10	Initial Conditions (Equilibration)
0.50	10	Load Sample to Column
3.00	90	Linear Ramp (Elution of Amfenac)
3.50	90	Wash Step
3.60	10	Return to Initial
5.00	10	Re-equilibration

Mass Spectrometry Conditions[2][3][8]

- Ionization: Electrospray Ionization (ESI), Positive Mode.

- Note: Although Amfenac is an acid, the aniline nitrogen allows for protonation $[M+H]^+$ in positive mode, which often yields better sensitivity and lower background than negative mode for this class of compounds.
- Source Temperature: 500°C.
- Spray Voltage: 3500 V.

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell (ms)	Collision Energy (V)	Role
Amfenac	256.1	238.1	50	20	Quantifier (Loss of H ₂ O/Lactam formation)
Amfenac	256.1	212.1	50	35	Qualifier (Loss of CO ₂)
Amfenac-d5	261.1	243.1	50	20	Internal Standard

Sample Preparation Workflow (Protein Precipitation)

To ensure the integrity of the retention time and prevent column fouling, clean sample preparation is mandatory.



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Figure 1: Protein Precipitation Workflow designed to minimize matrix effects while maximizing recovery of Amfenac.

Results: Retention Time & Elution Logic

Expected Retention Time

Under the conditions described in Section 3.2:

- Amfenac RT: 2.40 ± 0.1 min
- Amfenac-d5 RT: 2.40 ± 0.1 min

Note on Isotope Effect: Deuterated isotopologues (d5) may exhibit a slightly shorter retention time (e.g., 0.02 - 0.05 min earlier) than the non-labeled analyte due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond. However, in standard HPLC/UPLC, they are considered to co-elute.

Elution Order Logic

If analyzing Amfenac in the presence of its prodrug (Nepafenac):

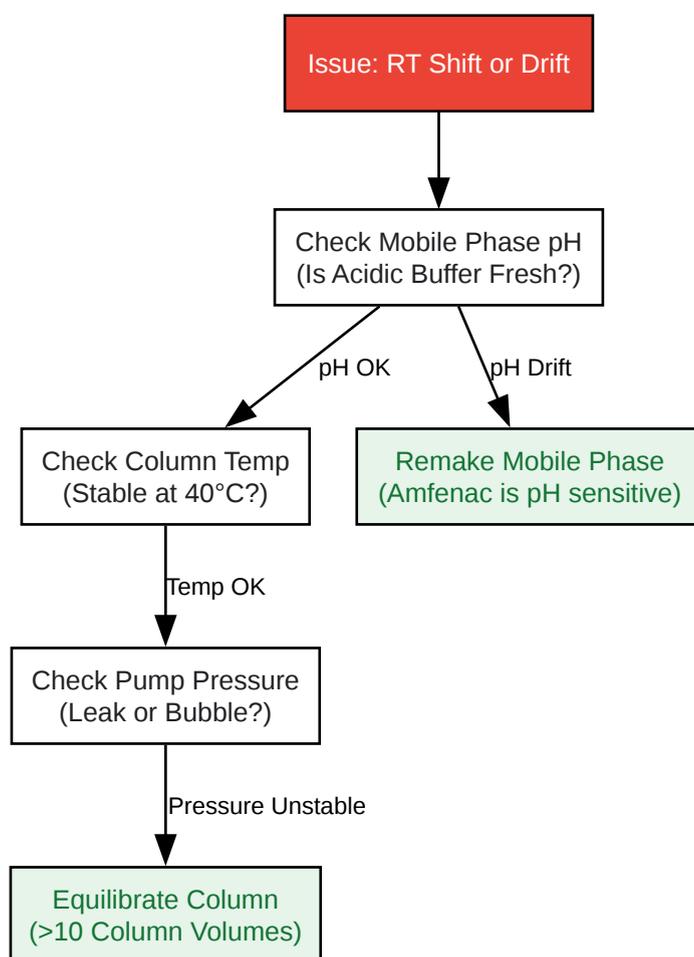
- Amfenac (RT ~2.4 min): More polar due to the free carboxylic acid and primary amine. Elutes earlier.
- Nepafenac (RT ~2.8 min): The amide form masks the polarity of the carboxyl group, making it more lipophilic. Elutes later on a C18 column.

System Suitability Criteria (Self-Validation)

Before running a sample batch, the system must pass these checks:

Parameter	Acceptance Criteria	Logic
Retention Time Stability	%RSD < 2.0% (n=6)	Ensures pump/gradient consistency.
Peak Tailing Factor	$0.8 < T < 1.5$	Verifies no secondary interactions (silanol activity).
Signal-to-Noise (LLOQ)	> 10:1	Ensures sensitivity limits are met.
IS Response Variation	Within $\pm 15\%$ of mean	Confirms consistent injection and ionization.

Troubleshooting & Optimization



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Figure 2: Troubleshooting logic for Retention Time instability specific to acidic analytes like Amfenac.

Key Insight: If Amfenac peaks split or broaden, the mobile phase pH is likely too close to the pKa (~4.5). Ensure the mobile phase contains at least 0.1% Formic Acid (pH ~2.7) to keep the molecule fully protonated/neutral.

References

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